N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyanophenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-cyanobenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using a suitable acylating agent such as acetic anhydride to form the hydrazinecarbonyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the hydrazinecarbonyl intermediate with 2-methoxybenzenesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Cyanophenyl)methylidene]hydrazinecarbonyl derivatives: These compounds share the hydrazinecarbonyl moiety and exhibit similar reactivity.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group are often used in medicinal chemistry for their biological activities.
Uniqueness
N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N4O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-31-22-10-6-5-9-21(22)27(32(29,30)20-7-3-2-4-8-20)17-23(28)26-25-16-19-13-11-18(15-24)12-14-19/h2-14,16H,17H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
OBOSAFHDYVGJRB-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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